molecular formula C8H10O3 B13838176 2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid

2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid

Cat. No.: B13838176
M. Wt: 154.16 g/mol
InChI Key: VTGSKDBXDDCSPS-LURJTMIESA-N
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Description

2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid is an organic compound with a unique structure that includes a cyclohexene ring and an oxoacetic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid typically involves the use of cyclohexene as a starting material. The process includes several steps:

    Oxidation: Cyclohexene is oxidized to form cyclohex-2-en-1-one.

    Carboxylation: The cyclohex-2-en-1-one undergoes carboxylation to introduce the oxoacetic acid group.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form different products.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid exerts its effects involves interactions with specific molecular targets and pathways. The oxoacetic acid group can participate in various biochemical reactions, influencing metabolic processes and enzyme activities.

Comparison with Similar Compounds

Similar Compounds

    2-(cyclohex-1-en-1-yl)acetic acid: Similar structure but lacks the oxo group.

    2-[(1R,4R)-4-(3,3-dimethylureido)cyclohexyl]acetic acid: Contains a cyclohexane ring and an acetic acid group but has different functional groups.

Uniqueness

2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid is unique due to the presence of both a cyclohexene ring and an oxoacetic acid group, which confer distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

2-[(1R)-cyclohex-2-en-1-yl]-2-oxoacetic acid

InChI

InChI=1S/C8H10O3/c9-7(8(10)11)6-4-2-1-3-5-6/h2,4,6H,1,3,5H2,(H,10,11)/t6-/m0/s1

InChI Key

VTGSKDBXDDCSPS-LURJTMIESA-N

Isomeric SMILES

C1CC=C[C@@H](C1)C(=O)C(=O)O

Canonical SMILES

C1CC=CC(C1)C(=O)C(=O)O

Origin of Product

United States

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